2-(3-bromo-1H-1,2,4-triazol-1-il)etanol

Descripción general

Descripción

“2-(3-bromo-1H-1,2,4-triazol-1-yl)ethanol” is a molecule of interest that has been the subject of research in various fields, including medicinal chemistry and biology. It belongs to the family of 1,2,4-triazoles that have the ability to accept and transfer acyl groups in synthetic reactions, making it a useful catalyst for the synthesis of esters .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives has been reported in various studies . For instance, 1,2,4-triazole derivatives were designed as Strigolactone biosynthesis inhibitors based on the backbone modification strategy . Another study reported the synthesis of nineteen novel 1,2,4-triazole derivatives including 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-ones .Molecular Structure Analysis

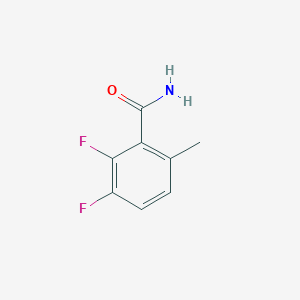

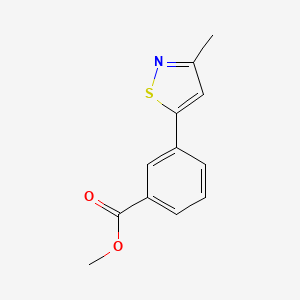

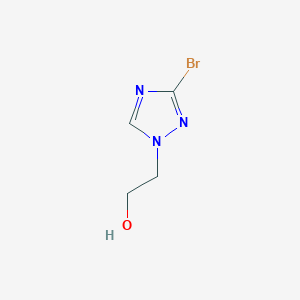

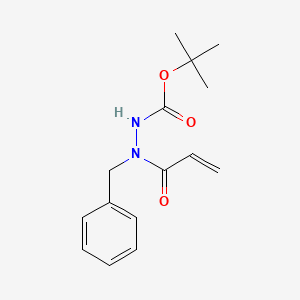

The molecular formula of “2-(3-bromo-1H-1,2,4-triazol-1-yl)ethanol” is C4H6BrN3O . Its average mass is 192.014 Da and its monoisotopic mass is 190.969421 Da .Chemical Reactions Analysis

1,2,4-triazoles, such as “2-(3-bromo-1H-1,2,4-triazol-1-yl)ethanol”, are used as ligands for transition metals to create coordination complexes . They also have the ability to accept and transfer acyl groups in synthetic reactions, making them useful catalysts for the synthesis of esters .Aplicaciones Científicas De Investigación

Síntesis de Moléculas Bioactivas

Este compuesto se utiliza en la síntesis de diversas moléculas bioactivas. Su presencia en una estructura molecular puede mejorar significativamente la actividad biológica del compuesto. Por ejemplo, los derivados de triazol son conocidos por sus propiedades antifúngicas, antibacterianas y antivirales .

Ligando para Metales de Transición

La porción bromo-triazol del compuesto puede actuar como un ligando para metales de transición, formando complejos de coordinación. Estos complejos son cruciales en la catálisis y tienen aplicaciones en la síntesis orgánica y procesos industriales .

Catalizador para la Síntesis de Ésteres

Debido a su capacidad para aceptar y transferir grupos acilo, este compuesto puede servir como catalizador en la síntesis de ésteres. Esto es particularmente útil en la producción de productos químicos finos y farmacéuticos .

Construcción de Compuestos Heterocíclicos

El compuesto participa en la construcción de compuestos heterocíclicos, que son una estructura central en muchos productos farmacéuticos. El anillo de triazol, en particular, es una característica común en muchas moléculas de fármacos .

Desarrollo de Agroquímicos

Los derivados de triazol, incluido este compuesto, se utilizan en el desarrollo de agroquímicos. Se pueden diseñar para actuar como fungicidas, herbicidas o insecticidas, contribuyendo a las estrategias de protección de cultivos .

Aplicaciones en Ciencia de Materiales

En la ciencia de materiales, este compuesto se puede utilizar para modificar superficies o crear polímeros con propiedades específicas. El anillo de triazol puede interactuar con varios sustratos, lo que lleva al desarrollo de nuevos materiales .

Investigación en Química de Flujo

Las características estructurales del compuesto lo hacen adecuado para la investigación en química de flujo, que es un área centrada en la síntesis eficiente y sostenible de productos químicos. Se puede utilizar para optimizar reacciones en condiciones de flujo continuo .

Química Analítica

En química analítica, los derivados de este compuesto se pueden utilizar como reactivos o estándares en la cuantificación e identificación de diversas sustancias. Sus propiedades químicas únicas permiten mediciones precisas .

Mecanismo De Acción

Target of Action

It is known that 1,2,4-triazoles, the family to which this compound belongs, are often used as ligands for transition metals to create coordination complexes . These complexes can have various applications, including catalysis and medicinal chemistry.

Mode of Action

1,2,4-triazoles are known to have the ability to accept and transfer acyl groups in synthetic reactions, making them useful catalysts for the synthesis of esters . This suggests that 2-(3-bromo-1H-1,2,4-triazol-1-yl)ethanol may interact with its targets by facilitating the transfer of acyl groups.

Biochemical Pathways

Given its potential role as a catalyst in the synthesis of esters , it may influence pathways involving ester formation or breakdown.

Result of Action

Given its potential role as a catalyst in the synthesis of esters , it may influence cellular processes involving ester formation or breakdown.

Safety and Hazards

While the specific safety and hazards of “2-(3-bromo-1H-1,2,4-triazol-1-yl)ethanol” are not explicitly mentioned in the search results, it is generally recommended to avoid contact with skin, eyes, and clothing, avoid ingestion and inhalation, and wash thoroughly after handling similar chemical compounds .

Análisis Bioquímico

Biochemical Properties

2-(3-bromo-1H-1,2,4-triazol-1-yl)ethanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. The nature of these interactions often involves binding to the active site of the enzyme, thereby inhibiting or modifying its activity .

Cellular Effects

The effects of 2-(3-bromo-1H-1,2,4-triazol-1-yl)ethanol on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK pathway, leading to altered gene expression and changes in cellular metabolism . These effects can vary depending on the cell type and the concentration of the compound used.

Molecular Mechanism

At the molecular level, 2-(3-bromo-1H-1,2,4-triazol-1-yl)ethanol exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases, which are enzymes that play a critical role in cell signaling . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The temporal effects of 2-(3-bromo-1H-1,2,4-triazol-1-yl)ethanol in laboratory settings have been studied extensively. Over time, the stability and degradation of the compound can influence its effectiveness. Studies have shown that it remains stable under certain conditions but can degrade when exposed to light or high temperatures . Long-term effects on cellular function have also been observed, with some studies indicating potential cytotoxicity at higher concentrations.

Dosage Effects in Animal Models

In animal models, the effects of 2-(3-bromo-1H-1,2,4-triazol-1-yl)ethanol vary with different dosages. Low doses may have minimal effects, while higher doses can lead to significant changes in physiological functions. For instance, high doses have been associated with hepatotoxicity and nephrotoxicity in rodent models . It is crucial to determine the appropriate dosage to minimize adverse effects while achieving the desired biochemical outcomes.

Metabolic Pathways

2-(3-bromo-1H-1,2,4-triazol-1-yl)ethanol is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation . The compound can undergo phase I and phase II metabolic reactions, leading to the formation of various metabolites. These metabolic processes can influence the overall activity and toxicity of the compound.

Transport and Distribution

The transport and distribution of 2-(3-bromo-1H-1,2,4-triazol-1-yl)ethanol within cells and tissues are critical for its biological activity. It is transported across cell membranes via specific transporters and can bind to various proteins within the cell . The distribution of the compound can affect its localization and accumulation in different tissues, influencing its overall efficacy and toxicity.

Subcellular Localization

The subcellular localization of 2-(3-bromo-1H-1,2,4-triazol-1-yl)ethanol is essential for its activity and function. It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism.

Propiedades

IUPAC Name |

2-(3-bromo-1,2,4-triazol-1-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6BrN3O/c5-4-6-3-8(7-4)1-2-9/h3,9H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEPXNJVUSUIGPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=NN1CCO)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-(5-Aminopyrazin-2-yl)phenyl]methanol](/img/structure/B1406630.png)

![Ethyl 4-[2-(2-tert-butoxy-2-oxoethyl)hydrazino]-4-oxobutanoate](/img/structure/B1406634.png)

![8-Oxa-2-azaspiro[4.5]decane oxalate(2:1)](/img/structure/B1406639.png)